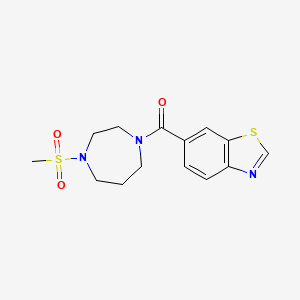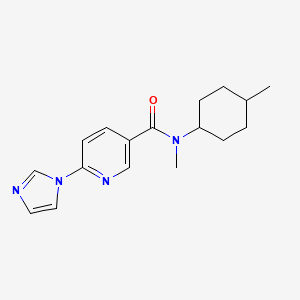
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as SMT-19969, is a novel and highly selective antagonist of the neurokinin-1 receptor (NK1R). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Wirkmechanismus
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a highly selective antagonist of the neurokinin-1 receptor (NK1R). NK1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in the regulation of pain, anxiety, and depression. By blocking the activation of NK1R, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide reduces the release of substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of mood.
Biochemical and physiological effects:
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to reduce pain sensitivity in animal models of pain. The compound has also been shown to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its high selectivity for NK1R. This makes it a useful tool for studying the role of NK1R in various physiological and pathological processes. However, one limitation of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its relatively low potency compared to other NK1R antagonists. This may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of the compound in anxiety, depression, and pain. Another area of interest is the development of more potent NK1R antagonists based on the structure of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. Finally, the role of NK1R in other physiological and pathological processes, such as addiction and inflammation, could be further explored using 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a tool.
Synthesemethoden
The synthesis of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been described in detail in a patent application by SmithKline Beecham Corporation (US Patent No. 6,579,926). The synthesis involves the reaction of 4-methylcyclohexanone with N-methylpyridine-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with imidazole in the presence of a base to form 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain. The compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-3-6-15(7-4-13)20(2)17(22)14-5-8-16(19-11-14)21-10-9-18-12-21/h5,8-13,15H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMVBWMANHKGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)
![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
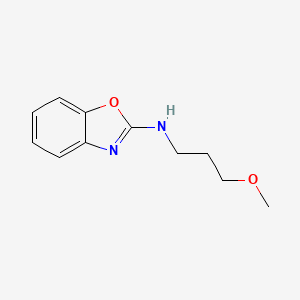
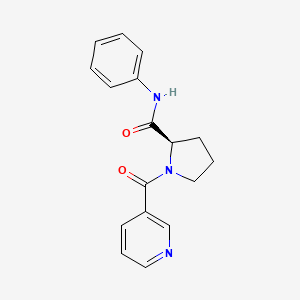

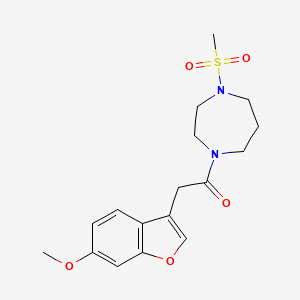
![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
